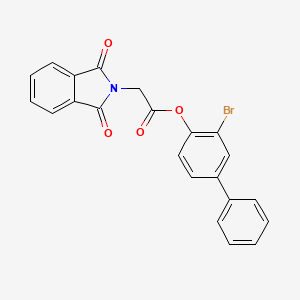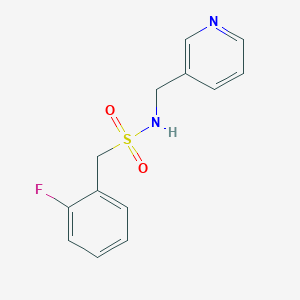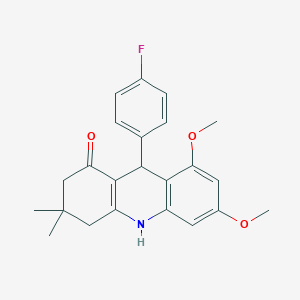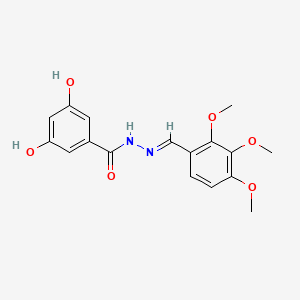
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is known for its unique properties that make it useful in various fields, including chemistry, biochemistry, and pharmacology.
科学的研究の応用
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has anti-cancer properties. It inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
2. Anti-inflammatory: 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
3. Neuroprotection: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has neuroprotective properties. It protects neurons from oxidative stress and prevents neuronal cell death, making it a potential candidate for treating neurodegenerative diseases.
作用機序
The mechanism of action of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including histone deacetylases and DNA methyltransferases. It also induces the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has various biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. It also protects neurons from oxidative stress and prevents neuronal cell death.
実験室実験の利点と制限
The advantages of using 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its unique properties, such as its anti-cancer, anti-inflammatory, and neuroprotective properties. It is also easy to synthesize and has a high purity level. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. These include:
1. Further studies to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new derivatives of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with improved properties.
3. Investigation of its potential as a drug delivery system for targeted therapy.
4. Studies to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has shown promising results in various scientific research applications. It has unique properties that make it useful in various fields, including cancer research, anti-inflammatory, and neuroprotection. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-biphenylyl acetic acid with bromine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
(2-bromo-4-phenylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c23-18-12-15(14-6-2-1-3-7-14)10-11-19(18)28-20(25)13-24-21(26)16-8-4-5-9-17(16)22(24)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYNWYMMRKPZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromobiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4879288.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4879289.png)


![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![methyl 2-chloro-5-{[({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4879309.png)


![N-(5-methyl-3-isoxazolyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4879351.png)

![3,5-bis(difluoromethyl)-1-({1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879369.png)
![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)